molecular formula C12H13Cl3N2O B5828891 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide

2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B5828891
M. Wt: 307.6 g/mol
InChI Key: ZICLGJGCXWTKPM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that features a trichloromethyl group attached to an acetamide moiety, which is further connected to a pyrrolidinyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 2-pyrrolidin-1-ylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and 2-pyrrolidin-1-ylphenylamine.

    Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base to facilitate the reaction.

Major Products

    Hydrolysis: Acetic acid and 2-pyrrolidin-1-ylphenylamine.

    Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of collagen prolyl-4-hydroxylase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an inhibitor of collagen prolyl-4-hydroxylase, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen. This inhibition can affect collagen stability and has implications in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridinyl group instead of a pyrrolidinyl group.

    2-Phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)acetamide: Contains a phenyl group and a different substitution pattern on the acetamide moiety.

Uniqueness

2,2,2-Trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of the pyrrolidinyl-substituted phenyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-5-1-2-6-10(9)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLGJGCXWTKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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